1-(Indolizin-1-yl)ethanone
Description
Historical Development and Significance of Indolizine (B1195054) Scaffolds in Heterocyclic Chemistry
The journey into the chemistry of indolizine began in the late 19th and early 20th centuries. The first synthesis of the parent indolizine ring system was reported by Scholtz in 1912. iau.ircore.ac.uk This pioneering work laid the foundation for subsequent explorations into the synthesis and reactivity of this unique heterocyclic scaffold. Early methods, such as the Scholtz and Tschitschibabin reactions, were instrumental in accessing the indolizine core. core.ac.ukjbclinpharm.org The Tschitschibabin reaction, developed in 1927, provided a practical route to 2-alkyl or 2-arylindolizines through the ring closure of quaternary pyridinium (B92312) halides. core.ac.uk
The significance of the indolizine scaffold lies in its prevalence in a wide array of natural products and its diverse pharmacological properties. researchgate.netresearchgate.net Indolizine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties. researchgate.netresearchgate.netresearchgate.net This has made the indolizine framework a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets. researchgate.net Beyond its medicinal applications, the conjugated planar electronic structure of indolizine imparts it with interesting photophysical properties, leading to its use in the development of fluorescent probes and materials for organic light-emitting diodes (OLEDs). researchgate.net
Structural Context of Indolizines within Nitrogen-Fused Heteroaromatic Systems
Indolizine, with the chemical formula C₈H₇N, is a nitrogen-fused bicyclic heteroaromatic system. researchgate.net It consists of a six-membered pyridine (B92270) ring fused to a five-membered pyrrole (B145914) ring, with the nitrogen atom at the bridgehead position. researchgate.net Structurally, it is an isomer of the more commonly known indole (B1671886), but with the nitrogen atom at a ring fusion position. researchgate.net
This arrangement results in a 10-π electron aromatic system, which confers upon it a high degree of aromaticity and planarity. These structural features are crucial in determining its chemical reactivity and its ability to interact with biological macromolecules. The electron-rich nature of the pyrrole ring and the electron-deficient character of the pyridine ring within the same molecule lead to a unique reactivity pattern. Electrophilic substitution reactions typically occur at the C-1 and C-3 positions of the five-membered ring. researchgate.net
Overview of 1-(Indolizin-1-yl)ethanone: A Key Acetyl Indolizine Derivative
This compound, also known as 1-acetylindolizine, is a prominent derivative of the indolizine scaffold where an acetyl group is attached to the C-1 position of the indolizine ring. This substitution significantly influences the chemical and biological properties of the parent molecule. The synthesis of this compound can be achieved through various synthetic methodologies, with 1,3-dipolar cycloaddition reactions of pyridinium ylides with α,β-unsaturated ketones being a common and effective approach. researchgate.netrsc.orgmolaid.com For instance, the reaction of a pyridinium ylide with 3-butyn-2-one (B73955) can yield 1-acetylindolizines. researchgate.netrsc.org
The presence of the acetyl group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. This ketone functionality can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions.
Research Rationale and Importance of Investigating this compound and its Derivatives
The investigation of this compound and its derivatives is driven by their potential applications in medicinal chemistry and materials science. The acetyl group at the C-1 position serves as a crucial pharmacophore in the design of various bioactive compounds.
Derivatives of this compound have been explored as potent inhibitors of several enzymes, including cyclooxygenase-2 (COX-2) and the CREB-binding protein (CBP) and its homolog EP300 bromodomains. researchgate.net Inhibition of COX-2 is a key strategy in the development of anti-inflammatory and analgesic drugs. The CBP/EP300 bromodomains are epigenetic readers that play a critical role in gene transcription and are implicated in the progression of various cancers, including prostate cancer. researchgate.net The development of selective inhibitors for these targets is a major focus of modern drug discovery.
Furthermore, the structural framework of 1-acetylindolizine allows for systematic modifications to explore structure-activity relationships (SAR). By altering the substituents on the indolizine ring or the acetyl group, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds. researchgate.net The inherent fluorescence of the indolizine core, which can be modulated by the acetyl group and other substituents, also makes these compounds interesting candidates for the development of fluorescent probes for biological imaging.
Interactive Data Tables
Below are interactive data tables summarizing key research findings related to this compound.
Table 1: Synthetic Approaches to 1-Acetylindolizine Derivatives
| Method | Reactants | Conditions | Yield | Reference |
| 1,3-Dipolar Cycloaddition | Pyridinium ylide, 3-butyn-2-one | Base, solvent (e.g., toluene) | Moderate to good | researchgate.netrsc.org |
| [3+2] Cycloaddition | Cycloimmonium salts, 4-(trimethylsilyl)-3-butyn-2-one | - | - | researchgate.netrsc.org |
| Palladium-Catalyzed Multicomponent Synthesis | 2-(Pyridin-2-yl)pent-4-yn-1-carbonyl compounds, CO, amines | PdI₂, KI, DMF, 80°C | 60-75% |
Table 2: Biological Activities of this compound Derivatives
| Derivative Class | Target | Biological Activity | Disease Area | Reference |
| Substituted 1-(Indolizin-1-yl)ethanones | COX-2 | Inhibition | Inflammation, Pain | |
| 1-(Indolizin-3-yl)ethan-1-one based compounds | CBP/EP300 Bromodomains | Inhibition | Cancer (Prostate) | researchgate.net |
| Indolizine-based phenstatin (B1242451) analogues | Tubulin | Inhibition of polymerization, Cytotoxicity | Cancer (Melanoma) | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-indolizin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8(12)9-5-7-11-6-3-2-4-10(9)11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTQWWHBDXZDOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=CN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Indolizin 1 Yl Ethanone and Its Derivatives
Classical Approaches for Indolizine (B1195054) Core Construction Relevant to Acetyl Indolizines
Classical methods for constructing the indolizine framework, such as the Scholtz and Tschitschibabin reactions, have been foundational in the synthesis of this heterocyclic system. ijettjournal.orgresearchgate.net These reactions, along with other condensation strategies, have been adapted to produce acetyl-substituted indolizines.
Scholtz Reaction and its Adaptations for Indolizine Synthesis
The Scholtz reaction, first reported in 1912, represents one of the earliest methods for synthesizing the indolizine nucleus. ijettjournal.orgresearchgate.net The original procedure involved the high-temperature treatment of 2-methylpyridine (B31789) with acetic anhydride (B1165640) to yield a product initially named "picolide," which upon hydrolysis, afforded the parent indolizine. ijettjournal.org This reaction laid the groundwork for further explorations into indolizine synthesis.
Adaptations of the Scholtz reaction have been developed to introduce various substituents onto the indolizine core. While the original reaction with acetic anhydride can lead to 3-acetyl derivatives, modifications in reaction conditions and starting materials can influence the position of acylation. chim.it For instance, heating indolizines with acetic anhydride at higher temperatures can result in 1,3-diacetylated products. chim.it The acylation of indolizines generally occurs preferentially at the 3-position, with the 1-position being less reactive.
Key Features of the Scholtz Reaction:
| Feature | Description |
| Reactants | Typically involves the reaction of a 2-alkylpyridine derivative with an acid anhydride. |
| Conditions | Often requires high temperatures to proceed effectively. |
| Products | Leads to the formation of the indolizine ring system, with potential for acylation. |
Tschitschibabin Reaction and Extended Applications to Functionalized Indolizines
The Tschitschibabin (or Chichibabin) reaction, developed in 1927, provides a more general and practical route for the preparation of 2-substituted indolizines. researchgate.netbeilstein-journals.org This method involves the cyclization of quaternary pyridinium (B92312) salts that possess a reactive methylene (B1212753) group adjacent to the nitrogen atom. beilstein-journals.org The reaction is a versatile tool for synthesizing a wide array of indolizine derivatives due to the accessibility of various 2-substituted pyridines. beilstein-journals.org
The Tschitschibabin reaction has been extended to synthesize functionalized indolizines, including those with acetyl groups. The process typically involves the intramolecular cyclization of appropriately substituted pyridinium salts in the presence of a base. d-nb.info This method has proven effective for creating indolizine structures with diverse substitution patterns. researchgate.netorganic-chemistry.org
General Steps in the Tschitschibabin Reaction:
Quaternization: A 2-substituted pyridine (B92270) is reacted with an α-halo ketone (e.g., phenacyl bromide) to form a pyridinium salt.
Cyclization: The resulting pyridinium salt undergoes a base-catalyzed intramolecular condensation to form the indolizine ring.
Condensation Reactions for Indolizine Framework Assembly
Beyond the named reactions, various condensation strategies are employed to construct the indolizine framework. These methods often involve the reaction of a pyridine derivative with a component that provides the necessary carbon atoms to form the five-membered pyrrole (B145914) ring. One common approach involves the reaction of 2-methylpyridine derivatives with α,β-unsaturated carbonyl compounds.
These condensation reactions can be tailored to introduce an acetyl group at the 1-position of the indolizine ring. For example, the reaction of a suitable pyridine precursor with a β-dicarbonyl compound or its equivalent can lead to the formation of 1-acetylindolizines. The specific reagents and reaction conditions play a crucial role in determining the final product and its regiochemistry.
[3+2] Cycloaddition Strategies in Indolizine Synthesis
[3+2] Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are a powerful and widely used method for the synthesis of indolizines. ijettjournal.orgchim.itrsc.org This approach involves the reaction of a 1,3-dipole, typically a pyridinium N-ylide, with a dipolarophile, such as an alkyne or an alkene. chim.itrsc.org
1,3-Dipolar Cycloadditions of Pyridinium N-Ylides
Pyridinium N-ylides are versatile intermediates in the synthesis of N-heterocycles, including indolizines. researchgate.net These ylides are typically generated in situ from the corresponding pyridinium salts by treatment with a base. d-nb.inforesearchgate.net The stability of the pyridinium ylide is often enhanced by the presence of an electron-withdrawing group on the carbanionic carbon. researchgate.net
The 1,3-dipolar cycloaddition of pyridinium ylides with various dipolarophiles provides a direct and efficient route to a wide range of substituted indolizines. chim.itrsc.orgsemanticscholar.org The reaction proceeds through a concerted mechanism, leading to the formation of a five-membered ring fused to the pyridine ring. wikipedia.org
The reaction of pyridinium N-ylides with electron-deficient alkynes is a particularly effective method for synthesizing indolizines, including 1-acetyl derivatives. chim.itrsc.orgnih.gov The electron-withdrawing groups on the alkyne activate it towards cycloaddition. nih.gov The reaction of a pyridinium ylide with an acetylenic ketone, such as 3-butyn-2-one (B73955), can directly yield 1-acetylindolizines.
The general mechanism involves the [3+2] cycloaddition of the pyridinium ylide to the alkyne, forming a dihydroindolizine intermediate. This intermediate then undergoes spontaneous aromatization, often through air oxidation, to furnish the stable indolizine product. nih.gov The regioselectivity of the cycloaddition is influenced by both electronic and steric factors of the substituents on the pyridinium ylide and the alkyne. wikipedia.org
Reactions with Electron-Deficient Alkenes as Dipolarophiles
A cornerstone in the synthesis of the indolizine framework is the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and a suitable dipolarophile. acs.orgrsc.orgresearchgate.netjbclinpharm.org When electron-deficient alkenes are used as dipolarophiles, the reaction proceeds through a cycloaddition followed by an oxidative aromatization step to yield the stable indolizine ring system. rsc.orgrsc.org
This two-step procedure typically involves the initial formation of a tetrahydroindolizine or dihydroindolizine intermediate, which is then dehydrogenated using an appropriate oxidizing agent. rsc.org A variety of oxidants have been successfully employed for this one-pot transformation, including 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), potassium dichromate (K₂Cr₂O₇), and tetrapyridinecobalt(II) dichromate (TPCD). rsc.orgresearchgate.netorganic-chemistry.orgrsc.org
The general mechanism involves the in situ generation of a pyridinium ylide from the corresponding pyridinium salt, often an N-phenacylpyridinium salt, which is stabilized by the electron-withdrawing group. researchgate.netnih.gov This ylide then reacts with an electron-deficient alkene, such as acrylonitrile, methyl acrylate, or a nitroolefin, in a [3+2] cycloaddition. rsc.orgnih.gov The subsequent oxidation step eliminates hydrogen to furnish the aromatic indolizine core. researchgate.netorganic-chemistry.org This method is highly versatile, allowing for the synthesis of multisubstituted indolizines by varying the substituents on the pyridine ring, the ylide, and the alkene. researchgate.netorganic-chemistry.org For example, a one-pot, three-component reaction between a pyridine, an α-halo carbonyl compound, and an electron-deficient alkene under transition-metal-free conditions using TEMPO as the oxidant provides a convenient route to these compounds. organic-chemistry.orgorganic-chemistry.org
Table 1: Examples of Oxidants in Indolizine Synthesis via 1,3-Dipolar Cycloaddition
| Oxidant | Starting Materials | Reaction Conditions | Outcome | Reference |
| TEMPO | α-halo carbonyls, pyridines, electron-deficient alkenes | Na₂CO₃, DMF, 120°C | Synthesis of multisubstituted indolizines | organic-chemistry.org |
| K₂Cr₂O₇ | α-halo-carbonyl compounds, pyridines, electron-deficient alkenes | Base-free conditions | Economical synthesis of multi-substituted indolizines | rsc.org |
| TPCD | Pyridinium N-ylides, olefinic dipolarophiles | DMF, 90°C | High yields (53-99%) of aromatic indolizines | rsc.org |
| CuBr | Pyridine, acetophenone, nitroolefin | Mild conditions | High yields of new indolizine compounds | nih.gov |
Intramolecular Cyclization Pathways to Indolizines
Intramolecular cyclization represents another significant strategy for constructing the indolizine nucleus. These methods often involve forming one of the rings by creating a new bond between atoms already present in a suitably functionalized acyclic or partially cyclized precursor.
One such pathway involves the regioselective hydroformylation of a pyrrole derivative followed by an intramolecular cyclization. For instance, the synthesis of (–)-Indolizidine 167B utilizes the hydroformylation of optically active (R)-3-(pyrrol-1-yl)hex-1-ene. nih.gov The resulting linear aldehyde undergoes a rapid in situ intramolecular electrophilic substitution onto the pyrrole ring, followed by dehydration and hydrogenation, to yield the indolizine core. nih.gov This domino process is highly efficient and maintains the optical purity of the starting material. nih.gov
Other intramolecular approaches include aldol-type cyclizations. rsc.orgresearchgate.net These reactions typically start with a precursor containing both the necessary components of the pyridine and pyrrole rings in a linear fashion, which then cyclizes under appropriate conditions to form the fused bicyclic system. rsc.org
Cycloisomerization Transformations for Indolizine Scaffold Formation
Cycloisomerization reactions provide a powerful and atom-economical route to the indolizine scaffold by rearranging the atoms of a precursor molecule. These transformations are frequently catalyzed by transition metals, which activate a functional group, typically an alkyne, to facilitate the ring-closing event.
A common strategy involves the cycloisomerization of 2-pyridyl-substituted propargylic compounds. rsc.orgorganic-chemistry.org For example, propargylic acetates and carbonates bearing a 2-pyridyl group can undergo cycloisomerization to form C-1 oxygenated indolizines. organic-chemistry.org The reaction mechanism often proceeds through the formation of an allenyl pyridine intermediate, which then cyclizes to the indolizine product. rsc.orgrsc.org This cyclization can sometimes be promoted simply by heating in a suitable solvent system without the need for a metal catalyst in the final step. rsc.org
Metal-free cycloisomerization of tertiary propargylic alcohols has also been developed, offering a greener alternative for the synthesis of related indolizinone structures. nih.gov These reactions can be promoted by heating in polar protic solvents like water or ethanol. nih.gov Gold-catalyzed cycloisomerization of pyrrole precursors has also been reported as an efficient method for creating 7,8-dihydroindolizin-6(5H)-ones, which are key intermediates for biologically active molecules. acs.org
Metal-Catalyzed Synthetic Routes to Functionalized Indolizines
Transition metal catalysis offers a highly efficient and versatile platform for the synthesis of functionalized indolizines, often under mild conditions with high functional group tolerance. rsc.org Catalysts based on palladium, copper, and gold are particularly prominent in these methodologies.
Palladium-Catalyzed Reactions, including Oxidative Aminocarbonylation
Palladium catalysts are extensively used for constructing the indolizine skeleton through various reaction cascades. A notable example is the palladium-catalyzed cross-coupling/cycloisomerization of 3-(2-pyridyl) propargyl carbonates with organoboronic acids, which provides a direct route to 1,3-disubstituted indolizines. rsc.orgrsc.org This process involves the formation of an allenyl pyridine intermediate via coupling, which subsequently cyclizes. rsc.orgrsc.org
Another powerful palladium-catalyzed method is oxidative carbonylation. acs.org The oxidative aminocarbonylation of 2-(pyridin-2-yl)pent-4-yn-1-carbonyl compounds, catalyzed by PdI₂/KI, leads to the formation of N,N-disubstituted 2-(indolizin-3-yl)acetamides. unical.it This multicomponent process proceeds through a 2-ynamide intermediate, followed by an in situ 5-exo-dig cyclization and aromatization. unical.it Reductive aminocarbonylation has also been explored, using Mo(CO)₆ as a CO surrogate and reductant, to synthesize related quinolinone structures. nih.gov
Furthermore, palladium catalysis enables the difunctionalization of alkenes through relay coupling with propargylic pyridines, forming one C-N and two C-C bonds in a single operation via an intramolecular carbopalladation and cycloisomerization sequence. acs.org Intramolecular Heck cyclizations have also been employed to create fused indolizino[6,7-b]indol-5-ones from appropriately substituted precursors. nih.gov
Table 2: Overview of Palladium-Catalyzed Reactions for Indolizine Synthesis
| Reaction Type | Key Reactants | Catalyst System | Key Features | Reference |
| Cross-coupling/Cycloisomerization | 3-(2-pyridyl) propargyl carbonates, organoboronic acids | Pd(PPh₃)₄ | Forms 1,3-disubstituted indolizines via an allenyl intermediate. | rsc.orgrsc.org |
| Oxidative Aminocarbonylation | 2-(pyridin-2-yl)pent-4-yn-1-carbonyls, secondary amines, CO | PdI₂/KI | Multicomponent synthesis of 2-(indolizin-3-yl)acetamides. | unical.it |
| Relay Coupling | Aryl halide-tethered alkenes, propargylic pyridines | Pd(OAc)₂ | Forms bisheterocycles via carbopalladation/cycloisomerization. | acs.org |
| Intramolecular Heck Cyclization | 6-(2-bromophenylamino)-2,3-dihydro-1H-indolizin-5-one | Pd(OAc)₂ | Creates fused indolizino[6,7-b]indol-5-one systems. | nih.gov |
Copper-Catalyzed Processes for Indolizine Construction
Copper catalysts provide a cost-effective and efficient alternative for synthesizing indolizine derivatives. One approach involves the copper-catalyzed annulation of 2-alkylazaarenes with α,β-unsaturated carboxylic acids, which proceeds through C-H olefination and decarboxylative amination. acs.org
Copper catalysis is also effective in mediating the oxidative coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with various partners. For example, their reaction with terminal alkenes provides a simple and atom-economic synthesis of indolizines. organic-chemistry.org A novel method utilizes the copper-catalyzed coupling cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes, which proceeds via the cleavage of C-F bonds to afford bisubstituted indolizines. rsc.org
Additionally, a one-pot, three-component cascade reaction between a pyridine, an α-acylmethylbromide, and maleic anhydride, catalyzed by copper chloride, gives direct access to 1-bromoindolizines. nih.gov This sequence involves 1,3-dipolar cycloaddition, oxidative decarboxylation, and dehydrogenative bromination. nih.gov Copper(I) has also been used to catalyze the cyclization of pyridine homologated ynones to produce functionalized indolizinones. acs.org
Gold-Catalyzed Reactions in Indolizine Synthesis
Gold catalysts, known for their strong π-acidity, are particularly effective in activating alkynes for nucleophilic attack, making them ideal for cyclization and cycloisomerization reactions leading to indolizines.
A prominent gold-catalyzed method is the intramolecular hydroarylation/aromatization of pyrrole-ynes. rsc.orgdocumentsdelivered.com This provides a direct route to functionalized indolizines by constructing the pyridine ring of the scaffold. The process allows for a wide variety of functional groups to be incorporated into the final product under mild conditions. rsc.orgdocumentsdelivered.com Gold catalysts can also mediate a two-fold hydroarylation of diynes with indole (B1671886) or pyrrole derivatives to construct indolizines fused with eight-membered rings. rsc.org
Furthermore, gold catalysis has been applied in domino reactions, such as a cycloisomerization/nucleophilic addition/C–O rearrangement sequence starting from pyrrole precursors, to stereoselectively synthesize 7,8-disubstituted 7,8-dihydroindolizin-6(5H)-ones. acs.org A gold(III)-catalyzed multicomponent coupling/cycloisomerization of heteroaryl aldehydes, amines, and alkynes also provides rapid access to substituted aminoindolizines with high atom economy. organic-chemistry.org
Rhodium-Catalyzed Approaches to Indolizine Derivatives
Rhodium catalysis has emerged as a powerful tool in organic synthesis, and its application to the construction of the indolizine skeleton has led to the development of novel and efficient methodologies. One notable approach involves a one-pot sequential reaction cascade that utilizes rhodium-catalyzed [2+1]-cyclopropanation.
In a study by Kim and coworkers, a highly efficient, one-pot synthesis of functionalized indolizine derivatives was developed starting from pyridotriazoles and 1,3-dienes. nih.govacs.org This method involves a sequence of three key steps:
Rhodium-Catalyzed [2+1]-Cyclopropanation: The reaction is initiated by the rhodium(II)-catalyzed reaction of a pyridotriazole with a 1,3-diene, leading to the formation of a cyclopropane (B1198618) intermediate.
Palladium-Catalyzed Ring Expansion: The resulting cyclopropane undergoes a palladium-catalyzed ring expansion, which constructs the bicyclic indolizine precursor.
Oxidation: The final step is the oxidation of the dihydroindolizine intermediate to the aromatic indolizine derivative, typically achieved using an oxidant such as manganese dioxide. nih.govacs.org
| Catalyst System | Starting Materials | Key Transformations | Product Scope | Reference |
| Rh₂(OAc)₄ / Pd(PPh₃)₄ | Pyridotriazoles, 1,3-Dienes | [2+1]-Cyclopropanation, Ring Expansion, Oxidation | Functionalized Indolizines | nih.govacs.org |
Oxidative Coupling and Radical-Mediated Syntheses of Indolizines
Oxidative coupling and radical-mediated reactions represent a growing class of synthetic methods for indolizine synthesis, prized for their high atom- and step-economy. rsc.org These approaches often involve the formation of new carbon-carbon and carbon-nitrogen bonds through single-electron transfer processes, providing access to a wide array of substituted indolizines.
A notable example is the copper/iodine-mediated oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins. organic-chemistry.org This method provides a straightforward and efficient route to 1,3-di- and 1,2,3-trisubstituted indolizines in good yields. The proposed mechanism involves the single-electron oxidation of the 2-(pyridin-2-yl)acetate to generate a radical intermediate. This radical then adds to the alkene, followed by oxidation and intramolecular cyclization to form the indolizine ring. organic-chemistry.org
Radical-mediated syntheses have also been explored, offering unique pathways to the indolizine core. These reactions are often initiated by the formation of a radical species, which then undergoes a cascade of reactions, including cyclization, to build the heterocyclic framework. For instance, pyridine-boryl radicals have been utilized in a cascade reaction to construct indolizine scaffolds. rsc.org Computational studies have suggested that a radical-radical cross-coupling pathway is energetically favorable in these transformations. rsc.org Free radical-mediated aryl amination has also been employed in the synthesis of azaindoline derivatives, a related class of compounds. nih.gov
| Method | Reagents/Catalysts | Key Features | Product Type | Reference |
| Oxidative Cross-Coupling/Cyclization | Cu(OAc)₂·H₂O / I₂ | Utilizes simple olefins, good functional group tolerance | 1,3-Di- and 1,2,3-trisubstituted Indolizines | organic-chemistry.org |
| Pyridine-Boryl Radical Cascade | B₂pin₂ | Metal- and oxidant-free, forms indolizine scaffold through radical cyclization | Functionalized Indolizines | rsc.org |
Multi-Component Protocols for Diversely Substituted Indolizines
Multi-component reactions (MCRs) are highly convergent synthetic strategies that allow for the construction of complex molecules from three or more simple starting materials in a single operation. ynu.edu.cn These reactions are particularly valuable for generating libraries of structurally diverse compounds for applications in medicinal chemistry and materials science. Several MCRs have been developed for the synthesis of diversely substituted indolizines. ynu.edu.cnmcgill.ca
One such approach is a palladium-catalyzed multicomponent pathway that utilizes 2-bromopyridines, imines, carbon monoxide, and alkynes. mcgill.ca This reaction is believed to proceed through the in situ formation of a 2-pyridyl acid chloride, which then reacts with the imine to form a mesoionic 1,3-dipole. Subsequent cycloaddition of this dipole with an alkyne leads to the formation of the indolizine ring. mcgill.ca This method allows for independent variation of each of the four components, providing a high degree of control over the substitution pattern of the final product.
Another example of a multi-component synthesis involves the reaction of ethyl pyridine acetate, benzyl (B1604629) bromide, and triethyl orthoformate in the presence of a base. ynu.edu.cn This one-pot reaction proceeds under reflux conditions to yield polysubstituted indolizine derivatives. The use of readily available starting materials and a simple reaction procedure makes this an attractive method for the synthesis of these heterocyclic compounds. ynu.edu.cn
| Catalyst/Promoter | Components | Key Features | Product Scope | Reference |
| Palladium | 2-Bromopyridines, Imines, CO, Alkynes | High convergence, independent control of substituents | Variably substituted Indolizines | mcgill.ca |
| Cs₂CO₃ | Ethyl pyridine acetate, Benzyl bromide, Triethyl orthoformate | One-pot, readily available starting materials | Polysubstituted Indolizines | ynu.edu.cn |
Specific Synthesis of 1-(Indolizin-1-yl)ethanone
The synthesis of this compound, also known as 1-acetylindolizine, can be achieved through several distinct synthetic strategies. These methods often involve the formation of the indolizine ring with the acetyl group already in place or the regioselective introduction of the acetyl group onto a pre-formed indolizine nucleus.
The acid-catalyzed cyclization of appropriately substituted pyridine derivatives is a classical yet effective method for the synthesis of the indolizine core. While specific examples detailing the direct synthesis of this compound via this route are not extensively documented in the provided search results, the general principle of the Tschitschibabin reaction and related cyclizations is relevant. The original Tschitschibabin indolizine synthesis involves the reaction of α-picoline (2-methylpyridine) with an α-halo ketone, followed by cyclization.
A more modern approach that can be conceptually linked is the intramolecular cyclization of pyridinium ylides. These ylides can be generated in situ from the corresponding pyridinium salts. In the presence of a suitable activating group, such as an acetyl moiety, these ylides can undergo a 1,5-dipolar cyclization to form a dihydroindolizine intermediate, which then aromatizes to the indolizine product. While often thermally induced, acid catalysis can facilitate such cyclizations in certain cases.
The direct acylation of the indolizine ring is a common strategy for the introduction of an acetyl group at the C-1 position. The electron-rich nature of the five-membered ring of the indolizine nucleus makes it susceptible to electrophilic substitution reactions, such as Friedel-Crafts acylation. nih.govrsc.orgeurekaselect.comksu.edu.sa
The regioselectivity of acylation is highly dependent on the reaction conditions and the substituents already present on the indolizine ring. In general, electrophilic attack is favored at the C-1 and C-3 positions. To achieve selective acylation at the C-1 position, careful control of the reaction parameters, including the choice of Lewis acid catalyst and solvent, is crucial.
A recent study demonstrated the thermodynamic-controlled regioselective C-1 functionalization of indolizines with 3-hydroxyisoindolinones via a Brønsted acid-catalyzed aza-Friedel-Crafts reaction. researchgate.net This highlights the feasibility of achieving C-1 selectivity in Friedel-Crafts type reactions on the indolizine scaffold. While this example does not involve acylation, it provides a strong precedent for the regioselective introduction of functional groups at the C-1 position. Direct Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of a Lewis acid like aluminum chloride is a plausible, though potentially challenging, route to this compound.
The synthesis of highly functionalized this compound derivatives is of interest for various applications, including medicinal chemistry. nih.govresearchgate.net These derivatives can be prepared either by using substituted starting materials in the indolizine-forming reactions or by further functionalization of the pre-formed this compound scaffold.
One of the most versatile methods for constructing functionalized indolizines, which can be adapted for 1-acetylated derivatives, is the 1,3-dipolar cycloaddition of pyridinium ylides with α,β-unsaturated ketones. researchgate.net For the synthesis of this compound, a pyridinium ylide can be reacted with a dipolarophile such as 3-butyn-2-one. This approach allows for the introduction of substituents on both the pyridine and the dipolarophile components, leading to a wide range of functionalized indolizine products.
Furthermore, the acetyl group at the C-1 position of this compound serves as a versatile handle for further chemical modifications. This ketone functionality can undergo a variety of classical ketone reactions, such as:
Aldol (B89426) condensation: Reaction with aldehydes or ketones to form α,β-unsaturated ketones.
Mannich reaction: Reaction with formaldehyde (B43269) and a secondary amine to introduce an aminomethyl group.
Reduction: Reduction of the ketone to a secondary alcohol.
Oxidation: Oxidation to a carboxylic acid (e.g., via the haloform reaction).
Chemical Reactivity and Transformation of 1 Indolizin 1 Yl Ethanone Derivatives
Electrophilic Aromatic Substitution Patterns on the Indolizine (B1195054) Nucleus
Indolizine is a π-excessive heteroaromatic system that readily undergoes electrophilic substitution, a reactivity pattern that likens it to indole (B1671886) and pyrrole (B145914). byjus.com Molecular orbital calculations and experimental evidence consistently show that the electron density is highest at the C-3 position of the five-membered ring, followed by the C-1 position. researchgate.net This inherent electronic distribution dictates the regioselectivity of electrophilic attacks on the indolizine core.
Preferential Reactivity at the C-3 Position
For unsubstituted or activated indolizines, electrophilic aromatic substitution overwhelmingly occurs at the C-3 position. byjus.comresearchgate.net This position bears the highest negative charge and is thus the most nucleophilic center of the molecule. A wide array of electrophilic substitution reactions, including nitration, halogenation, nitrosation, acylation (such as Vilsmeier-Haack and Friedel-Crafts reactions), and diazo coupling, have been shown to proceed with high regioselectivity at C-3. researchgate.netnih.gov
The general mechanism for these reactions follows the typical pathway for electrophilic aromatic substitution, involving the attack of the π-electron system on the electrophile to form a resonance-stabilized cationic intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. nih.gov The stability of the intermediate formed upon attack at C-3 is a key factor in directing the substitution to this position.
Reactivity at the C-1 Position and Influence of the Acetyl Group
When the C-3 position of the indolizine ring is blocked by a substituent, electrophilic attack can then occur at the C-1 position, the next most activated site. researchgate.net The introduction of an electron-withdrawing acetyl group at the C-1 position, as in 1-(indolizin-1-yl)ethanone, significantly alters the electronic landscape of the indolizine nucleus. This acetyl group deactivates the entire ring system towards electrophilic attack by withdrawing electron density. The deactivating effect is most pronounced at the C-3 position.
Consequently, electrophilic substitution on 1-acetylindolizine derivatives becomes more challenging compared to the parent indolizine. However, if a reaction is forced under harsher conditions, substitution may still occur. For instance, the nitration of 3-acetyl-2-methylindolizine has been reported to yield the 1-nitro derivative, demonstrating that when C-3 is occupied and deactivated, the electrophile is directed to the C-1 position. byjus.com Similarly, iodination of 3-acetylindolizine can be controlled to produce the 1-iodo derivative in the presence of sodium acetate. byjus.com These examples underscore the directing influence of substituents on the indolizine core, where the inherent reactivity can be modulated to achieve substitution at either the C-1 or C-3 position.
Cycloaddition Reactions of Indolizines, including this compound Derivatives
The unique electronic structure of indolizine, which can be viewed as a cyclic, bridged tetraene, allows it to participate in cycloaddition reactions, a mode of reactivity not as commonly observed in its isomer, indole. chemistrysteps.com These reactions provide powerful methods for the construction of complex, fused heterocyclic systems.
[8+2] Cycloaddition for Cyclazine Formation
Indolizines are well-documented to undergo [8+2] cycloaddition reactions with electron-deficient alkenes and alkynes (dienophiles), where the indolizine system acts as the 8π-electron component. chemistrysteps.comorganic-chemistry.org This reaction leads to the formation of cycl[3.2.2]azines, which are tricyclic aromatic heterocycles with a central nitrogen atom. chemistrysteps.comorganic-chemistry.org The reaction typically requires an oxidant, such as palladium on carbon (Pd/C) or manganese dioxide (MnO2), to facilitate the final aromatization step. chemistrysteps.comorganic-chemistry.org
The presence of an electron-withdrawing group, such as an alkoxycarbonyl group at the C-1 position, has been shown to be compatible with this transformation. chemistrysteps.com These derivatives react with various acetylenes to afford the corresponding cyclazine derivatives. By analogy, this compound derivatives are expected to participate in similar [8+2] cycloaddition reactions, providing a route to acetyl-substituted cyclazines. The reaction conditions often involve heating the indolizine derivative with a suitable dienophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), in the presence of a catalyst.
Below is a representative table illustrating the types of indolizine derivatives that participate in [8+2] cycloaddition reactions.
| Indolizine Reactant (R1, R2) | Dienophile | Product (Cyclazine Derivative) | Reference |
| R1=H, R2=H | DMAD | Dimethyl cycl[3.2.2]azine-1,2-dicarboxylate | organic-chemistry.org |
| R1=Ph, R2=H | DMAD | Dimethyl 3-phenylcycl[3.2.2]azine-1,2-dicarboxylate | organic-chemistry.org |
| R1=COOEt, R2=Me | Diarylalkynes | Aryl-substituted ethyl cycl[3.2.2]azine-carboxylates | chemistrysteps.com |
| R1=H, R2=2-Pyridyl | DMAD | Dimethyl 4-(2-pyridyl)cycl[3.2.2]azine-1,2-dicarboxylate | chemistrysteps.com |
Other Annulation and Cascade Reactions
Beyond the well-known [8+2] cycloadditions, indolizine derivatives can participate in a variety of other annulation and cascade reactions to build more complex polycyclic structures. These reactions often involve multiple bond-forming events in a single synthetic operation, offering an efficient approach to intricate molecular architectures. researchgate.netresearchgate.net
For example, domino reactions involving Michael addition, aldol (B89426) condensation, and subsequent aromatization sequences have been employed to construct quinone-indolizine hybrids. researchgate.net Cascade reactions initiated by hydroformylation followed by intramolecular cyclization provide a route to the core indolizine nucleus itself, which can then be further functionalized. sigmaaldrich.com Additionally, various transition-metal-catalyzed annulation reactions, such as those mediated by palladium, copper, or gold, have been developed for the synthesis of functionalized indolizines and their fused derivatives. organic-chemistry.orgiaamonline.org These methods often involve the cyclization of appropriately substituted pyridine (B92270) precursors. While specific examples starting from this compound are not extensively documented, the reactivity of the indolizine core suggests its potential as a building block in such cascade and annulation strategies for the rapid assembly of polycyclic nitrogen-containing heterocycles.
Acylation and Further Functionalization of Acetyl Indolizines
The functionalization of the 1-acetylindolizine scaffold can be approached in two primary ways: by introducing additional substituents onto the indolizine ring or by chemically modifying the existing acetyl group.
As discussed, electrophilic acylation of unsubstituted indolizines occurs preferentially at the C-3 position. researchgate.net Therefore, it is conceivable that this compound could undergo a second acylation reaction, such as a Friedel-Crafts or Vilsmeier-Haack acylation, at the C-3 position to yield 1,3-diacylindolizine derivatives. This would require forcing conditions due to the deactivating nature of the C-1 acetyl group. The Vilsmeier-Haack reaction, which uses a milder electrophile (the Vilsmeier reagent), is a common method for the formylation and acylation of electron-rich heterocycles and could potentially be applied to introduce a formyl or another acyl group at the C-3 position of 1-acetylindolizine. organic-chemistry.org
Furthermore, the acetyl group itself serves as a versatile handle for a wide range of chemical transformations. Standard ketone chemistry can be applied to modify this group, thereby introducing new functionalities and expanding the chemical diversity of the indolizine derivatives. For example, the carbonyl group can undergo:
Reduction to a secondary alcohol (1-(1-hydroxyethyl)indolizine) or complete reduction to an ethyl group (1-ethylindolizine) via methods like the Wolff-Kishner or Clemmensen reduction.
Oxidation (e.g., Baeyer-Villiger oxidation) to form an ester derivative.
Condensation reactions , such as the aldol or Knoevenagel condensation, with aldehydes or other carbonyl compounds to form α,β-unsaturated ketone derivatives.
Formation of imines or oximes by reaction with amines or hydroxylamine, respectively.
These transformations provide access to a host of new 1-substituted indolizine derivatives with varied electronic and steric properties, which can be valuable for developing compounds with specific biological or material science applications. A synthetic route starting from 2-acetylpyrroles has also been developed to create indolizines with various substituents on the pyridine moiety, showcasing another avenue for further functionalization. nih.gov
Oxidation and Reduction Reactions of the Ethanone (B97240) Moiety and Indolizine Ring
The reactivity of this compound towards oxidation and reduction is dictated by the two primary functional components: the ketone of the ethanone group and the aromatic indolizine ring system.
Reduction Reactions: The ethanone moiety is readily susceptible to reduction. Standard reducing agents can convert the ketone into a secondary alcohol, yielding 1-(indolizin-1-yl)ethanol. A well-established method for this transformation on aryl ketones is the Meerwein-Ponndorf-Verley (MPV) reduction, which utilizes a metal alkoxide catalyst, typically aluminum isopropoxide, with isopropanol (B130326) serving as both the solvent and the hydride source researchgate.net. This method is valued for its high chemoselectivity for carbonyl groups.
Alternatively, catalytic hydrogenation or reduction with hydride reagents such as sodium borohydride (B1222165) would also be expected to efficiently reduce the ketone without affecting the aromatic indolizine core under mild conditions. Complete reduction of the indolizine ring system, in contrast, requires more forceful conditions, such as high-pressure catalytic hydrogenation, leading to the corresponding octahydroindolizine (B79230) (indolizidine) skeleton.
Oxidation Reactions: The indolizine ring, being electron-rich, is sensitive to oxidation, which can often lead to decomposition or ring-opening rather than simple functionalization chim.it. The precise outcome depends heavily on the oxidant used and the substitution pattern on the ring. The ethanone group at C-1 is generally resistant to further oxidation under typical conditions. Strong oxidation would be required to cleave the acetyl group, likely compromising the integrity of the heterocyclic ring as well.
Metalation and Cross-Coupling Strategies for Indolizine Derivatives
Modern synthetic chemistry offers powerful tools for the functionalization of heterocyclic compounds like indolizine through metalation and subsequent cross-coupling reactions. These strategies allow for the precise introduction of a wide array of substituents onto the indolizine core.
Directed Metalation and C-H Activation: Direct deprotonation (metalation) of the indolizine ring can be achieved using strong bases, creating a nucleophilic organometallic species. This approach, however, can sometimes suffer from a lack of regioselectivity. More advanced C-H activation techniques provide a more controlled route. For instance, C-H borylation of indolizine derivatives has been demonstrated, which installs a boronic ester group onto the ring. This borylated intermediate is a versatile building block for subsequent cross-coupling reactions.
Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a prominent strategy for forming new carbon-carbon bonds. Halogenated or borylated indolizine derivatives can be coupled with various partners, such as boronic acids or aryl halides, in the presence of a palladium catalyst. This enables the introduction of aryl, heteroaryl, or alkyl groups at specific positions on the indolizine scaffold, a crucial technique in medicinal chemistry for structure-activity relationship studies nih.gov. Other metals, such as mercury, can be introduced via electrophilic metalation, providing another pathway for functionalization libretexts.org.
The following table summarizes key metal-catalyzed strategies for functionalizing the indolizine ring.
| Reaction Type | Reagents/Catalyst | Purpose |
| C-H Borylation | Iridium catalyst, B2pin2 | Installs a boronic ester (Bpin) group for further coupling. |
| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh3)4), base | Couples a halo- or boryl-indolizine with a boronic acid or halide. |
| Heck Coupling | Pd catalyst, base | Couples a halo-indolizine with an alkene. |
| Sonogashira Coupling | Pd/Cu catalysts | Couples a halo-indolizine with a terminal alkyne. |
This table presents common cross-coupling strategies applicable to the functionalization of the indolizine heterocyclic system.
Reactivity with Diazo and Other Electrophilic Species
The electron-rich nature of the indolizine ring makes it an excellent nucleophile, predisposing it to reactions with a variety of electrophiles.
Reactivity with Diazo Species: Indolizines react readily with diazonium salts in what is known as a diazo coupling reaction. For example, treating an indolizine with an aryldiazonium tetrafluoroborate (B81430) salt results in an electrophilic attack on the indolizine ring, typically at the C-3 position, to yield brightly colored 3-arylazoindolizine derivatives nih.gov. This reaction underscores the high nucleophilicity of the indolizine core. While reactions with diazo compounds like ethyl diazoacetate often involve metal carbenes for cyclopropanation of alkenes, their reaction with indolizines can proceed via electrophilic attack or cycloaddition pathways researchgate.netresearchgate.netnih.gov.
Reactivity with Other Electrophiles: this compound is expected to undergo a range of classical electrophilic aromatic substitution (EAS) reactions libretexts.orgmasterorganicchemistry.comyoutube.com. The indolizine system is highly activated towards electrophilic attack, with reactivity generally highest at the C-3 and C-1 positions of the five-membered ring chim.it. The presence of the acetyl group at C-1, being electron-withdrawing, would likely deactivate this position and direct incoming electrophiles preferentially to the C-3 position. Common EAS reactions applicable to the indolizine ring include:
Nitration: Using nitric acid in sulfuric acid.
Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Friedel-Crafts Acylation/Alkylation: Using an acyl chloride or alkyl halide with a Lewis acid catalyst.
The first step in these reactions is the attack of the π-electron system of the indolizine ring on the electrophile, forming a resonance-stabilized cationic intermediate known as a σ-complex or indolizinium ion. Subsequent loss of a proton restores the aromaticity of the ring system, completing the substitution libretexts.org.
Investigation of Nucleophilic Attack Resistance
The inherent electronic properties of the indolizine ring system render it highly resistant to nucleophilic attack. As a π-electron-rich heterocycle with 10 π-electrons delocalized over the bicyclic structure, it behaves as a nucleophile itself and therefore repels electron-rich attacking species chim.it. Consequently, reactions analogous to nucleophilic aromatic substitution (SNAr) are exceptionally rare on an unactivated indolizine ring chim.it.
For a nucleophilic substitution to occur, the indolizine ring must be rendered electron-deficient. This can be achieved by introducing potent electron-withdrawing groups onto the ring and having a suitable leaving group at the substitution site. Research has shown that a 5-chloroindolizine (B13661133) derivative, activated by a strong electron-withdrawing cyano group at the C-6 position, can undergo nucleophilic substitution at the C-5 position researchgate.net. In this specific case, the combination of an excellent leaving group (chloride) and strong electronic activation overcomes the natural resistance of the ring to nucleophilic attack, allowing for the displacement of the chloride by various nucleophiles researchgate.net. However, in the absence of such specific activating features, this compound and similar derivatives are considered robust against attack by nucleophiles.
Computational and Theoretical Studies of Indolizine Systems Relevant to 1 Indolizin 1 Yl Ethanone
Quantum Mechanical Calculations for Electronic Structure Analysis (e.g., HOMO/LUMO, TD-DFT)
Quantum mechanical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are fundamental in analyzing the electronic properties of indolizine (B1195054) systems. These calculations provide insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for understanding chemical reactivity and optical properties.
Studies on indolizine and its isomers show significant differences in their electronic landscapes. The HOMO-LUMO gap of indolizine is notably lower than that of its isomer, indole (B1671886), by approximately 0.88 eV. acs.orgacs.org This difference highlights how the position of the nitrogen atom dramatically influences the electronic structure and is a key factor in tuning the properties of molecules incorporating this scaffold. acs.orgacs.org
TD-DFT calculations are widely used to predict the absorption and emission spectra of indolizine derivatives. nih.govacs.orgresearchgate.netnih.gov For instance, in the rational design of pyrido[3,2-b]indolizine-based fluorophores, TD-DFT calculations successfully predicted that this scaffold would absorb light at longer wavelengths (around 396 nm) compared to its components, 7-azaindole (B17877) (263 nm) and indolizine (334 nm). acs.org These computational predictions have shown excellent correlation with experimental observations of photophysical properties. nih.govacs.org
The performance of different computational methods has been assessed for indolizine systems. One study on pyridylindolizine derivatives found that the BH&HLYP functional could provide reasonable estimates of fluorescence properties for all studied derivatives, while the success of PBE and B3LYP functionals was highly dependent on the specific molecular structure. researchgate.netnih.gov
The effect of substituents on the electronic structure is a key area of investigation. Calculations reveal how substituents at different positions on the indolizine ring selectively perturb the HOMO and LUMO energy levels. nih.govacs.org For example, in pyrido[3,2-b]indolizines, the C5 position is optimal for perturbing the HOMO energy level with minimal impact on the LUMO, while substituents at the C7 position primarily affect the LUMO energy. nih.govacs.org This allows for the fine-tuning of the HOMO-LUMO gap and, consequently, the emission wavelength. nih.govacs.org A study on indolizine-pentathiepines showed that a nitro substituent significantly lowers the LUMO and LUMO+1 energies, explaining a conspicuous color change observed experimentally. mdpi.com
Table 1: Summary of Quantum Mechanical Calculation Findings for Indolizine Systems
| Indolizine System | Computational Method | Key Findings | Reference(s) |
|---|---|---|---|
| Indolizine vs. Indole | DFT | Indolizine's HOMO-LUMO gap is ~0.88 eV lower than indole's. | acs.orgacs.org |
| Pyrido[3,2-b]indolizine | TD-DFT (B3LYP/6-31G(d)) | Predicted absorption wavelength (~396 nm) and guided substituent placement to tune emission from blue to red. | nih.govacs.org |
| Pyridylindolizine Derivatives | DFT/TD-DFT (BH&HLYP, B3LYP, PBE) | BH&HLYP functional provided the most reliable estimates for fluorescence properties across different structures. | researchgate.netnih.gov |
| Indolizine-Porphyrin Dyes | DFT/TD-DFT | Confirmed the push-pull character and the overlap of frontier orbitals, explaining the NIR absorption. | nih.gov |
| Indolizine Pentathiepines | DFT | A nitro group at C-9 dramatically lowered LUMO and LUMO+1 energies, causing a significant redshift. | mdpi.com |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand the interactions of indolizine derivatives with biological targets like enzymes and proteins.
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are major targets for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Indolizine derivatives have been designed as bioisosteres of existing COX inhibitors like indomethacin (B1671933) and evaluated for their inhibitory potential. nih.govijper.orgresearchgate.net
Molecular docking studies have been crucial in understanding how these compounds bind to the active sites of COX-1 and COX-2. nih.govresearchgate.net In one study, a series of 7-methoxy indolizine derivatives were synthesized and docked into the COX-2 active site. nih.gov The results indicated that hydrophobic interactions were the primary contributors to COX-2 inhibition. nih.govresearchgate.net The docking analysis also helped to rationalize the observed in vitro activity, where compound diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate emerged as a promising COX-2 inhibitor. nih.gov Computational studies suggested that the cis configuration of the indolizine analogues results in a stable conformation similar to that of indomethacin, potentially contributing to their activity. ijper.org
Docking studies also revealed that indolizine derivatives with electron-withdrawing groups on the benzoyl ring showed better affinity for COX-2. nih.gov For example, a compound with a 4-cyano group on the benzoyl ring showed higher inhibitory activity than one with a methoxy (B1213986) group at the 3-position. nih.gov This provides a clear direction for designing more potent and selective COX-2 inhibitors.
The bromodomain of the CREB-binding protein (CBP) is a key epigenetic reader and a therapeutic target for diseases like prostate cancer and acute myeloid leukemia. acs.orgnih.govnih.gov A series of compounds based on a 1-(indolizin-3-yl)ethanone (B13102092) scaffold have been developed as potent and selective CBP bromodomain inhibitors. acs.orgnih.govresearchgate.net While these are isomers of the title compound, the computational insights are highly relevant to the indolizine-ethanone pharmacophore.
Molecular docking and analysis of co-crystal structures have been instrumental in optimizing these inhibitors. researchgate.netedpsciences.org The binding mode of these inhibitors within the CBP bromodomain is well-characterized. edpsciences.org Key interactions include a hydrogen bond between the acetyl group of the ligand and the conserved residue Asn1168. edpsciences.org Additionally, a water-mediated hydrogen bond is often observed with another conserved residue, Tyr1125. edpsciences.org This detailed structural understanding, gained from computational modeling and crystallography, guided the structural optimization of these inhibitors to improve potency and selectivity. nih.govresearchgate.net For example, this led to the development of compound 9g (Y08284) , which showed potent CBP inhibition and promising anti-prostate cancer efficacy. acs.orgresearchgate.net
Rational Design and Prediction of Indolizine-Based Scaffold Properties
Computational methods are a cornerstone of the rational design of novel molecules with desired properties. acs.orgnih.govacs.org By predicting how structural modifications will affect a molecule's electronic and physical properties, researchers can prioritize synthetic targets and accelerate the discovery process. researchgate.netscispace.com
A notable example is the design of pyrido[3,2-b]indolizine as a versatile fluorescent scaffold. nih.govacs.org Quantum mechanical calculations were used to select optimal substituent positions to fine-tune the fluorescence emission across the visible spectrum, from blue to red. nih.govacs.org This predictive power was confirmed by the excellent correlation between the calculated and experimentally observed photophysical properties. nih.gov
Similarly, in the design of π-expanded indoloindolizines for organic electronics, theoretical analysis was used to establish design principles for modulating the HOMO-LUMO gap. acs.orgacs.orgchemrxiv.org It was hypothesized and computationally confirmed that the HOMO-LUMO gap could be tuned by modulating the interplay between the indole-like and indolizine-like character of the molecule. acs.orgacs.org Specifically, dearomatizing the six-membered ring of the indolizine moiety through benzannulation was predicted to increase the HOMO-LUMO gap, a seemingly counterintuitive phenomenon that was later verified experimentally. acs.orgchemrxiv.org
Computational tools are also used to predict drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are critical for the development of new therapeutic agents. ijper.org In silico assessment of indolizine congeners for anti-tubercular activity helped identify candidates with not only good potency but also acceptable predicted drug-likeness and toxicity profiles, thereby streamlining the drug discovery pipeline. ijper.org
Structure-Activity Relationship (SAR) Insights Derived from Computational Models
Computational models are invaluable for elucidating Structure-Activity Relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. By correlating computational descriptors and docking scores with experimental data, a deeper understanding of the SAR can be achieved. nih.govnih.gov
For indolizine derivatives, computational studies have provided key SAR insights for various biological targets:
COX-2 Inhibition : Molecular docking studies on 7-methoxy indolizines showed that electron-withdrawing groups (e.g., cyano) at the para-position of the 3-benzoyl ring were favorable for COX-2 inhibitory activity compared to electron-donating groups (e.g., methoxy) at the meta-position. nih.gov This insight helps in designing more potent inhibitors.
Anti-tubercular Activity : SAR analysis of poly-substituted indolizines revealed that the nature and position of substituents are critical for activity against Mycobacterium tuberculosis. tandfonline.com For instance, having a hydrogen atom, a methyl group, or an ester group at the C-2 position of the indolizine core was found to be favorable for good anti-tubercular activity. tandfonline.com Computational docking against the mycobacterial InhA enzyme helped to rationalize these findings. tandfonline.com
α7 nAChR Agonism : Docking and SAR studies of indolizine derivatives as α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists provided crucial information for developing more potent agonists for potential treatment of cognitive impairments in schizophrenia. nih.gov
These examples demonstrate the synergistic relationship between computational modeling and experimental work. Theoretical models not only explain observed SAR trends but also provide predictive power to guide the synthesis of new, more effective indolizine-based compounds. nih.govnih.gov
Advanced Characterization Methodologies for 1 Indolizin 1 Yl Ethanone and Its Derivatives
Spectroscopic Techniques for Structural Elucidaion
Spectroscopy is a cornerstone in the characterization of organic molecules. By probing the interaction of molecules with electromagnetic radiation, these techniques reveal detailed information about the electronic and vibrational states of chemical bonds and the magnetic environments of atomic nuclei, allowing for comprehensive structural assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides precise information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-(indolizin-1-yl)ethanone, the ¹H NMR spectrum exhibits characteristic signals that confirm the presence of the acetyl group and the substituted indolizine (B1195054) ring. Key signals include a singlet at approximately δ 2.6 ppm corresponding to the three protons of the acetyl methyl group (CH₃). The protons on the indolizine ring produce a distinct pattern of splitting, with a notable doublet for the proton at position 3 (H3) around δ 7.2 ppm and a triplet for the proton at position 5 (H5) appearing near δ 6.8 ppm figshare.com.
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. The spectrum for this compound is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. These would include a signal for the carbonyl carbon (C=O) in the downfield region (typically δ 190-200 ppm), a signal for the methyl carbon (CH₃) in the upfield region, and eight signals in the aromatic region (approximately δ 100-140 ppm) for the carbons of the indolizine ring. The precise chemical shifts are sensitive to the electronic environment of each carbon atom within the heterocyclic system.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -C(=O)CH₃ | ~2.6 | Singlet |
| H3 | ~7.2 | Doublet |
| H5 | ~6.8 | Triplet |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Standard Mass Spectrometry (MS): For this compound (C₁₀H₉NO), the electron ionization (EI) mass spectrum shows a molecular ion peak [M⁺] at an m/z value of 159, which corresponds to its nominal molecular weight figshare.com. A characteristic and often prominent fragment in the spectrum appears at m/z 117. This fragment results from the loss of the acetyl group (•COCH₃, 42 Da), a common fragmentation pathway for acetyl-substituted compounds figshare.com.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound. For this compound, HRMS would be used to confirm the molecular formula C₁₀H₉NO by matching the experimentally measured exact mass to the calculated theoretical mass (159.0684 u). This high level of accuracy is crucial for distinguishing the compound from other potential isomers or compounds with the same nominal mass.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for molecules containing π-electrons and conjugated systems, as it probes the electronic transitions between molecular orbitals. The indolizine ring system is an aromatic, conjugated heterocycle that exhibits characteristic absorption bands in the UV region due to π→π* transitions. The position and intensity of the absorption maxima (λmax) are sensitive to the structure of the conjugated system and the presence of substituents. The attachment of the acetyl group at the C-1 position, which extends the conjugation, is expected to influence the absorption spectrum. The extension of a conjugated system generally shifts the absorption maxima to longer wavelengths (a bathochromic or red shift) nih.gov.
Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. The most prominent feature is a strong absorption band in the range of 1680–1700 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the ketone group figshare.com. Additional characteristic bands include C-H stretching vibrations for the aromatic indolizine ring (typically above 3000 cm⁻¹) and the methyl group (below 3000 cm⁻¹). Furthermore, C-H bending vibrations specific to the indolizine ring structure are observed in the fingerprint region, typically between 750–800 cm⁻¹ figshare.com.
| Vibrational Mode | Functional Group | Characteristic Frequency (cm⁻¹) |
|---|---|---|
| C=O Stretch | Aryl Ketone | 1680–1700 |
| Aromatic C-H Stretch | Indolizine Ring | ~3000–3100 |
| Aliphatic C-H Stretch | Methyl Group | ~2850–2960 |
| C-H Bend | Indolizine Ring | 750–800 |
X-ray Crystallography for Definitive Structural Confirmation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles.
While specific crystallographic data for this compound itself is not widely reported, this technique is frequently applied to its derivatives to confirm their constitution and stereochemistry unequivocally. A successful single-crystal X-ray diffraction analysis of this compound would provide definitive proof of its structure, including the planarity of the indolizine ring and the orientation of the acetyl substituent. It would also reveal details about the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.
Chromatographic and Other Purity Assessment Techniques
Assessing the purity of a synthesized compound is critical. Chromatographic methods are powerful for separating a compound from impurities, starting materials, and byproducts.
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile organic compounds. A solution of the sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase such as acetonitrile (B52724) and water, would be employed. The purity is typically determined by integrating the peak area of the main compound and expressing it as a percentage of the total area of all detected peaks, often using a UV detector set to a wavelength where the compound absorbs strongly. The coupling of HPLC with mass spectrometry (HPLC-MS) is also a valuable tool, as it can help in the identification of impurities by providing their molecular weights figshare.com. Reports have indicated that purity levels of 95% can be achieved and verified using these methods figshare.com.
In addition to chromatography, elemental analysis provides a fundamental assessment of purity by determining the percentage composition of carbon, hydrogen, and nitrogen. The experimental values are compared to the theoretical percentages calculated from the molecular formula (C₁₀H₉NO). A close correlation between the found and calculated values provides strong evidence for the compound's purity and correct elemental composition.
Research Applications and Biological Relevance of 1 Indolizin 1 Yl Ethanone Derivatives
Role as Versatile Synthetic Building Blocks in Complex Organic Synthesis
Derivatives of 1-(indolizin-1-yl)ethanone are highly valued as versatile synthons in the construction of more complex molecular architectures. The inherent reactivity of the acetyl group and the indolizine (B1195054) nucleus allows for a variety of chemical transformations, making these compounds ideal starting materials for the synthesis of novel heterocyclic systems. researchgate.net The indolizine core itself is a privileged scaffold in medicinal chemistry, and its derivatives are often used to create libraries of compounds for biological screening. researchgate.netresearchgate.net The synthesis of these building blocks can be achieved through various methods, including one-pot, domino reactions, which are efficient and allow for the creation of diverse derivatives. researchgate.net These synthetic strategies provide access to a wide range of functionalized indolizines that can be further elaborated into more complex molecules with potential therapeutic applications. nih.gov
Biomedical and Medicinal Chemistry Applications of Indolizine Scaffolds
The indolizine nucleus is a key structural motif in a multitude of biologically active compounds, exhibiting a broad spectrum of pharmacological effects. derpharmachemica.comderpharmachemica.com The functionalization of the indolizine scaffold has led to the discovery of potent agents with anti-inflammatory, anticancer, antimicrobial, analgesic, and enzyme-inhibiting properties. bohrium.comnih.govnih.gov
Several indolizine derivatives have demonstrated significant anti-inflammatory properties. derpharmachemica.comresearchgate.net Their mechanism of action often involves the inhibition of key enzymes and mediators in the inflammatory cascade.
Cyclooxygenase (COX) Inhibition : Certain indolizine-ester scaffolds have been identified as potent non-steroidal anti-inflammatory agents due to their COX-2 inhibitory activity. tandfonline.com For instance, some derivatives have shown promising inhibitory action with IC50 values ranging from 6.63 to 41.59 μM. tandfonline.com Specific compounds with fluoro and cyano substitutions exhibited COX-2 inhibition comparable to the reference drug indomethacin (B1671933). tandfonline.com Other synthesized indolizine derivatives have also shown preferential and selective non-competitive enzyme inhibition towards COX-2 over COX-1. drugbank.com
Cytokine and Nitric Oxide Reduction : Novel indolizine derivatives have been shown to selectively target and reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). researchgate.net In vitro studies revealed that specific compounds significantly lowered the levels of these cytokines when compared to indomethacin. researchgate.net Furthermore, some derivatives were also found to reduce nitric oxide (NO) levels, another important mediator of inflammation. researchgate.net
Table 1: Anti-inflammatory Activity of Selected Indolizine Derivatives
| Compound/Derivative | Target | Activity | Reference |
|---|---|---|---|
| Indolizine-ester scaffolds | COX-2 | IC50 values ranging from 6.63–41.59 μM | tandfonline.com |
| Substituted Indolizine (56) | COX-2 | Selective non-competitive inhibition (IC50 = 14.91μM) | drugbank.com |
| Indolizine Derivative (10A) | COX-2, IL-6, NO | Significant reduction in enzyme and mediator levels | researchgate.net |
| Indolizine Derivative (5A) | COX-2 | Significant reduction in enzyme levels | researchgate.net |
| Indolizine Derivative (7A) | TNF-α | Significant reduction in cytokine levels | researchgate.net |
| Indolizine Derivative (10B) | TNF-α, IL-6, NO | Significant reduction in cytokine and mediator levels | researchgate.net |
The anticancer potential of indolizine derivatives has been extensively investigated, with numerous studies demonstrating their efficacy against various cancer cell lines. researchgate.netnih.goviiarjournals.org
Colorectal Cancer : Pyrido[2,3-b]indolizine derivatives have shown effectiveness against colorectal cancer (CRC) cell lines. iiarjournals.orgnih.gov Specifically, compound 4f (4-(3,4-dihydroxyphenyl)-2-phenylpyrido[2,3-b]indolizine-10-carbonitrile) was active against multiple CRC cell lines at concentrations that were non-cytotoxic to normal fibroblast cultures. iiarjournals.orgnih.gov The presence of hydroxyl groups on the phenolic substituent was found to be crucial for this activity. iiarjournals.orgnih.gov These compounds can also affect cell-cycle progression, causing an accumulation of cells in the S- and G2/M-phases. iiarjournals.orgnih.gov
Prostate and Breast Cancer : Indolizines fused with a seven-membered lactone ring have been identified as a promising scaffold for new anticancer agents against hormone-refractory prostate (DU-145) and triple-negative breast (MDA-MB-231) cancer cell lines. rsc.orgrsc.org A methoxylated analogue was identified as an initial hit against MDA-MB-231 cells, and further functionalization led to analogues with up to twenty times higher potency. rsc.orgrsc.org
Liver Cancer : Indolizine derivatives incorporating a cyclopropylcarbonyl group have demonstrated potent antiproliferative activity against the human hepatocellular liver carcinoma (Hep-G2) cell line. nih.gov Compound 5j from this series showed an IC50 value of 0.20 microg/mL and also exhibited significant EGFR kinase inhibitory activity. nih.gov Another indolizine derivative, 48c , was found to induce apoptosis in HepG2 cells through the mitochondrial p53 pathway. researchgate.net
Other Cancers : Novel indolizinophthalazine-5,12-dione derivatives have exhibited significant in vitro antiproliferative activity against lung adenocarcinoma, large-cell lung carcinoma, and both sensitive and adriamycin-resistant breast carcinoma cell lines. nih.gov The mechanism of action for these compounds may involve the inhibition of DNA topoisomerase IB. nih.gov
Table 2: Anticancer Activity of Selected Indolizine Derivatives
| Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| Pyrido[2,3-b]indolizines | Colorectal (RKO, HCT116, HT-29) | Compound 4f showed high activity; hydroxyl groups are crucial for activity. | iiarjournals.orgnih.gov |
| Indolizine Lactones | Prostate (DU-145), Breast (MDA-MB-231) | Promising scaffold; late-stage functionalization increased potency. | rsc.orgrsc.org |
| Cyclopropylcarbonyl Indolizines | Liver (Hep-G2) | Compound 5j showed potent antiproliferative and EGFR kinase inhibitory activity. | nih.gov |
| Indolizine Derivative 48c | Liver (HepG2) | Induced apoptosis via the mitochondrial p53 pathway. | researchgate.net |
| Indolizinophthalazine-5,12-diones | Lung, Breast | Significant antiproliferative activity; potential DNA topoisomerase IB inhibitors. | nih.gov |
Indolizine derivatives have been shown to possess a broad spectrum of antimicrobial and antifungal activities. derpharmachemica.comnih.gov
Antibacterial Activity : Synthesized indolizine derivatives have demonstrated selective toxicity against Gram-positive bacteria, particularly Staphylococcus aureus, and have also shown the ability to inhibit the acid-fast bacillus Mycobacterium smegmatis. semanticscholar.orgresearchgate.net One derivative, XXI , exhibited a significant bacteriostatic effect at a concentration of 25 µg/mL. semanticscholar.orgresearchgate.net Other studies have reported that certain indolizine-1-carbonitrile (B3051405) derivatives are potent inhibitors of bacterial protein tyrosine phosphatases, which are crucial for the virulence of several pathogenic bacteria. nih.gov Compound 5g from one such series showed the most antibacterial activity with MICs ranging from 16 to 256 µg/mL. nih.gov
Antifungal Activity : Several indolizine derivatives have displayed notable antifungal efficacy. derpharmachemica.com For instance, derivative XIII showed the best antifungal activity in one study and was also observed to affect the morphology of hyphal tips in Botrytis cinerea, leading to increased branching. semanticscholar.orgresearchgate.net Another study found that some indolizine derivatives exhibited dual antibacterial and antifungal efficacy, with activity against Candida albicans and Aspergillus flavus. derpharmachemica.comnih.gov Compound 5b was identified as having the most antifungal activity with MICs in the range of 8–32 µg/mL. nih.gov
Table 3: Antimicrobial and Antifungal Activity of Selected Indolizine Derivatives
| Derivative | Target Organism(s) | Activity/Finding | Reference |
|---|---|---|---|
| Derivative XXI | Staphylococcus aureus, Mycobacterium smegmatis | High bacteriostatic effect (25 µg/mL). | semanticscholar.orgresearchgate.net |
| Derivative XIII | Botrytis cinerea and other fungi | Best antifungal activity, affected hyphal morphology. | semanticscholar.orgresearchgate.net |
| Indolizine-1-carbonitrile 5g | Bacteria | Most antibacterial activity (MICs 16–256 µg/mL). | nih.gov |
| Indolizine-1-carbonitrile 5b | Fungi | Most antifungal activity (MICs 8–32 µg/mL). | nih.gov |
| Indolizine Derivative 10 | Bacteria and Fungi | Dual antibacterial and antifungal efficacy. | derpharmachemica.com |
The structural similarity of indolizines to other known analgesic compounds has prompted investigations into their pain-relieving properties. researchgate.net In vivo studies have confirmed the analgesic potential of certain indolizine derivatives. researchgate.net For example, a study involving the synthesis of indolizine derivatives of NSAIDs like sodium salicylate, aspirin, mefenamic acid, and flufenamic acid showed that these new compounds exhibited superior analgesic and anti-inflammatory activities compared to the parent drugs. researchgate.net In particular, the mefenamic acid derivative (INM ) demonstrated the most significant effects. researchgate.net Another study on the ethanolic extract of Indigofera argentea, which contains indolizine alkaloids, showed significant dose-dependent inhibition in various pain models, including the hot plate, tail immersion, and capsaicin-induced pain tests. nih.gov
Indolizine derivatives have emerged as potent inhibitors of various enzymes, highlighting their potential as therapeutic agents for a range of diseases. nih.gov
Phosphatase Inhibition : A series of 3-substituted indolizine-1-carbonitrile derivatives have been synthesized and shown to be active against MPtpA/MPtpB phosphatases, which are involved in infectious diseases. nih.gov
CBP Bromodomain Inhibition : Structural optimization of 1-(indolizin-3-yl)ethan-1-one compounds has led to the development of new selective inhibitors of the CREB-binding protein (CBP) bromodomain, a potential target for prostate cancer treatment. researchgate.netacs.orgnih.gov One such compound, 9g (Y08284) , demonstrated potent inhibition of the CBP bromodomain, suppressed the proliferation of prostate cancer cells, and showed promising antitumor efficacy in a xenograft model. researchgate.netacs.orgnih.gov This compound also exhibited good metabolic stability and pharmacokinetic properties. acs.orgnih.gov
Other Enzyme Inhibition : Indolizine derivatives have also been identified as inhibitors of other enzymes. For instance, α-hydroxy benzyl (B1604629) substituted indolizine derivatives have been shown to be 15-lipoxygenase (15-LOX) inhibitors. derpharmachemica.comderpharmachemica.com Additionally, some indolizine derivatives act as dual inhibitors of cyclooxygenase and lipoxygenase. drugbank.com
Table 4: Enzyme Inhibition by Selected Indolizine Derivatives
| Derivative Class | Target Enzyme | Biological Relevance | Reference |
|---|---|---|---|
| 3-Substituted indolizine-1-carbonitriles | MPtpA/MPtpB Phosphatases | Infectious diseases | nih.gov |
| 1-(Indolizin-3-yl)ethan-1-ones (e.g., Y08284 ) | CBP Bromodomain | Prostate cancer | researchgate.netacs.orgnih.gov |
| α-Hydroxy benzyl substituted indolizines | 15-Lipoxygenase (15-LOX) | Inflammation | derpharmachemica.comderpharmachemica.com |
| Substituted Indolizine (56) | Cyclooxygenase (COX-2) and Lipoxygenase (LOX) | Inflammation | drugbank.com |
Antiviral Activity, including Anti-HIV Potentials
Derivatives of the indolizine scaffold have demonstrated notable potential as antiviral agents, with a significant focus on their activity against the Human Immunodeficiency Virus (HIV). Researchers have identified that certain indolizine derivatives can act as potent small-molecule inhibitors of the HIV-1 viral infectivity factor (Vif). The Vif protein is essential for viral replication as it counteracts the host's natural antiviral defense mechanism mediated by the APOBEC3G (A3G) protein. By targeting the interaction between Vif and the cellular ElonginC protein, these compounds prevent the degradation of A3G, thereby inhibiting viral replication. nih.govmdpi.com
A comprehensive structure-activity relationship (SAR) study led to the synthesis and evaluation of numerous indolizine derivatives. Among a series of 49 synthesized compounds, five showed promising anti-HIV-1 activity. The most active compound, designated 2g , exhibited a half-maximal inhibitory concentration (IC50) value of 11.0 μM, highlighting the potential of this chemical class for developing new anti-HIV-1 therapeutics. nih.gov
Beyond anti-HIV applications, other indolizine derivatives have shown efficacy against different viruses. For instance, 2-phenyl-indolizine was identified as having significant activity against human cytomegalovirus (HCMV) with an IC50 ranging from 7-19 μM. Furthermore, some analogues demonstrated notable activity against the varicella-zoster virus, with 2-(4-cyanophenyl)indolizine showing an IC50 of 5 μM. ijpsdronline.com
Table 1: Anti-HIV-1 Activity of Selected Indolizine Derivatives
| Compound | Target | IC50 (μM) |
|---|---|---|
| VEC-5 (Compound 1) | HIV-1 Vif-ElonginC Interaction | Potent Inhibitor |
| Compound 2g | HIV-1 | 11.0 |
This table summarizes the inhibitory activity of key indolizine derivatives against HIV-1.
Antitubercular Activity
The structural similarity of indolizines to existing antitubercular drugs has prompted extensive investigation into their efficacy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov Research has revealed that various substituted indolizine derivatives exhibit significant activity against both drug-susceptible (H37Rv) and multidrug-resistant (MDR) strains of Mtb. derpharmachemica.comnih.gov
One of the key molecular targets for these compounds is believed to be the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthesis pathway. A series of 1,2,3-trisubstituted indolizines demonstrated potent activity, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL against the H37Rv strain. nih.gov Specifically, compound 3a , featuring a fluorine atom on the benzoyl group and a methyl group at the indolizine's 2-position, was the most potent against the H37Rv strain with a MIC of 4 µg/mL. nih.gov
Further studies identified compound 5h , which has phenyl and 4-fluorobenzoyl groups at the 2- and 3-positions, as the most active against both H37Rv (MIC = 5 µg/mL) and an MDR-TB strain (MIC = 16 µg/mL). derpharmachemica.com The introduction of a nitrile substituent at the 7-position has also been shown to be beneficial for both chemical stability and bioactivity. researchgate.net Some of the earliest work in this area identified 1-substituted indolizines with an α-hydroxybenzyl group as having potent antimycobacterial properties, with MIC values as low as 6.25 µg/mL. nih.govresearchgate.net
Table 2: Antitubercular Activity of Selected this compound Derivatives
| Compound ID | Substituents | Mtb Strain | MIC (µg/mL) |
|---|---|---|---|
| Compound 3a | 4-fluoro-benzoyl (pos 3), methyl (pos 2) | H37Rv | 4 nih.gov |
| Compound 5h | 4-fluoro-benzoyl (pos 3), phenyl (pos 2) | H37Rv | 5 derpharmachemica.com |
| Compound 5h | 4-fluoro-benzoyl (pos 3), phenyl (pos 2) | MDR-TB | 16 derpharmachemica.com |
| Compound 4b | Ethyl ester group on benzoyl ring | H37Rv | 8 nih.gov |
| 1-hydroxybenzyl deriv. | α-hydroxybenzyl (pos 1) | H37Rv | 6.25 researchgate.net |
This interactive table presents the Minimum Inhibitory Concentration (MIC) of various indolizine derivatives against different strains of Mycobacterium tuberculosis.
Antioxidant Properties
Indolizine derivatives have been recognized for their antioxidant capabilities, which are crucial for combating oxidative stress implicated in numerous diseases. Their antioxidant potential has been evaluated through various in vitro assays, including the 1,1-diphenyl-2-picryl-hydrazil (DPPH) free radical scavenging assay, ferric ion reducing antioxidant power (FRAP) assay, and thiobarbituric acid reactive species (TBARS) assay for lipid peroxidation.
A study on novel chalcogen-indolizines (derivatives containing sulfur or selenium) demonstrated significant antioxidant activity. While these compounds showed lower DPPH radical scavenging activity compared to the standard ascorbic acid, they exhibited FRAP activity similar to the standard and were highly effective in reducing lipid peroxidation and protein carbonylation in mouse brain homogenates. In some cases, the indolizine derivatives showed better results in the TBARS assay than the standard antioxidant Trolox. These findings suggest that the antioxidant mechanism of indolizine compounds may vary, with some showing higher activity towards specific types of radicals, such as the ABTS•+ radical, over DPPH radicals. The ability of these compounds to mitigate oxidative damage highlights their therapeutic potential for conditions associated with oxidative stress.
Table 3: In Vitro Antioxidant Activity of Chalcogen-Indolizine Derivatives
| Assay | Chalcogen-Indolizine Derivatives | Standard (Ascorbic Acid) | Standard (Trolox) |
|---|---|---|---|
| DPPH Scavenging | Lower activity | High activity | N/A |
| FRAP Activity | Similar activity | High activity | N/A |
| TBARS Inhibition | Better activity | N/A | Good activity |
| Protein Carbonylation | Effective reduction | N/A | N/A |
This table provides a comparative summary of the antioxidant performance of chalcogen-indolizine derivatives against standard antioxidants in various in vitro assays.
Central Nervous System Depressant Activities
The indolizine scaffold has been historically associated with a range of pharmacological effects on the central nervous system (CNS). Early reports on 2,3-substituted indolizines indicated various biological activities, including CNS depressant effects. nih.gov The structural characteristics of the indolizine nucleus have made it a point of interest for researchers developing new therapeutic agents with potential applications in neurology and psychiatry. However, while the general class of indolizines has been linked to CNS depressant activity, detailed and specific research findings focusing on this compound derivatives for this particular application are not extensively documented in recent scientific literature.
Applications in Materials Science and Optoelectronics
Beyond their biological relevance, indolizine derivatives possess unique photophysical properties that make them valuable in the fields of materials science and optoelectronics. Their conjugated planar electronic structure can give rise to strong fluorescence, making them ideal candidates for a new generation of organic materials. nih.gov
Development of Fluorescent Organic Materials and Fluorophores
The indolizine core is an excellent platform for the development of novel fluorophores. By strategically introducing various substituents, the photophysical properties of these molecules can be rationally engineered. A notable example is the "Seoul-Fluor" platform, which is built on an indolizine skeleton. In this system, substituents at different positions can be used to modulate the electronic properties and thus tune the emission wavelength and quantum yield.
Researchers have developed new fluorescent indolizine-based scaffolds where an electron-donating group at the C-3 position and various electron-withdrawing groups at the C-7 position induce an intramolecular charge transfer (ICT) process. This strategy allows for a significant red shift in the emission wavelength, resulting in a tunable color range from blue to orange (462–580 nm). Such tunable fluorophores are not only valuable as fluorescent materials but have also been developed into highly effective fluorescent pH sensors with potential for bioimaging applications. Furthermore, merging indole (B1671886) and indolizine moieties into a single polycyclic framework has led to a new class of π-expanded indoloindolizines that exhibit vivid colors and strong fluorescence across the visible spectrum.
Utilization in Optoelectronic Devices
The promising electronic and optical properties of indolizine derivatives have led to their investigation and use in various optoelectronic devices. Their suitability as dyes for dye-sensitized solar cells (DSSC) and as electroluminescent materials for organic light-emitting devices (OLEDs) has been explored.
Specifically, π-expanded indoloindolizines have been successfully incorporated into the fabrication of organic field-effect transistors (OFETs). These materials have demonstrated competitive performance, exhibiting ambipolar charge transport properties, which means they can conduct both positive (holes) and negative (electrons) charges. This characteristic is highly desirable for the development of more efficient and complex organic electronic circuits. The work on indoloindolizines establishes them as a promising platform for creating stable and tunable organic materials specifically for advanced optoelectronic applications.
Applications as Dyes and Pigments
Derivatives of this compound have garnered interest in the field of materials science, particularly for their application as dyes and pigments. The inherent photophysical properties of the indolizine core, characterized by a 10-π electron aromatic system, make it a suitable scaffold for developing novel colorants. The properties of these materials can be finely tuned by chemical modification, including the introduction of functional groups like the acetyl group found in this compound.
One significant area of application is in Organic Light-Emitting Devices (OLEDs). nih.govcnrs.fr OLEDs are constructed from several layers of organic semiconductor materials sandwiched between two electrodes. cnrs.fr When a voltage is applied, electrons and holes are injected into the emission layer, where they combine to form excitons, resulting in the emission of light. The color and efficiency of the OLED are critically dependent on the chemical structure of the emissive material. cnrs.fr Researchers have designed and synthesized new blue-emitting materials based on 1,2-diphenylindolizine (B8516138) for use in OLEDs. nih.gov These derivatives exhibit suitable emission at around 450 nm and possess enhanced thermal stability, making them promising candidates for durable electronic devices. nih.gov
Furthermore, the color of indolizine-based fluorophores can be systematically tuned. By introducing an electron-donating group, such as an N,N-dimethylamino group, at one position and various electron-withdrawing groups, like an acetyl or aldehyde group, at another position on the indolizine scaffold, a range of emission colors from blue to orange (462–580 nm) can be achieved. nih.gov This color tuning is based on the principle of intramolecular charge transfer (ICT), where the electron density shifts from the donor to the acceptor group upon photoexcitation. nih.gov The acetyl group, as present in this compound, can thus play a crucial role as an electron-withdrawing group to modulate the emission wavelength. nih.gov
Another class of dyes derived from the indolizine core are azoindolizines. These compounds are synthesized by reacting indolizine derivatives with aryldiazonium salts, resulting in molecules containing the azo chromophore (-N=N-). nih.govtubitak.gov.tr This chromophore is well-known for imparting vibrant color to organic molecules. The synthesis is rapid and efficient, producing azoindolizine derivatives in excellent yields. nih.gov These derivatives are typically colored solids, described as red or black, indicating strong absorption of visible light and their potential use as pigments. nih.gov
| Indolizine Derivative Class | Key Structural Features | Photophysical Property / Color | Application |
|---|---|---|---|
| 1,2-Diphenylindolizines | Diphenyl substitution on the indolizine core | Blue emission (~450 nm) | Organic Light-Emitting Devices (OLEDs) nih.gov |
| 3,7-Disubstituted Indolizines | Electron-donor at C-3 and electron-withdrawing group (e.g., acetyl) at C-7 | Tunable emission from blue to orange (462–580 nm) nih.gov | Color-tunable fluorophores nih.gov |
| Azoindolizines | Azo (-N=N-) linkage to an aryl group | Red to black solids nih.gov | Dyes and Pigments nih.gov |
Development of Sensors and Bio-probes
The unique fluorescent properties of the indolizine scaffold have also been exploited in the development of chemical sensors and biological probes. rsc.org Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte, such as a metal ion or a change in the microenvironment, through a change in their fluorescence emission. mdpi.commdpi.com Indole derivatives, isomers of indolizines, have been widely investigated for detecting various ions due to their distinct fluorescent characteristics. mdpi.com Similarly, the indolizine core provides a versatile platform for creating highly sensitive and selective probes.
A notable application is the creation of fluorescent pH sensors. The intramolecular charge transfer (ICT) mechanism, which is effective for tuning the color of indolizine dyes, can also be harnessed for sensing applications. nih.gov By incorporating pH-responsive functional groups into the indolizine fluorophore, a sensor that exhibits changes in its fluorescence in response to varying pH levels can be developed. nih.gov For instance, a derivative containing both an N,N-dimethylamino group and a carboxylic acid group was shown to be a potential pH sensor probe, demonstrating the capacity of this new indolizine fluorophore to be adapted for exploring biological systems and environmental changes. nih.gov
While much of the research on heterocyclic chemosensors has focused on the indole nucleus for detecting metal ions like Zn²⁺, Hg²⁺, and Cu²⁺, the underlying principles are applicable to indolizine-based systems. mdpi.comsjp.ac.lksemanticscholar.org The design of such sensors often involves a receptor unit that selectively binds the target analyte and a fluorophore unit (in this case, the indolizine core) that signals the binding event. The interaction with the analyte alters the electronic properties of the fluorophore, leading to a detectable change in the fluorescence intensity or wavelength. The inherent fluorescence of indolizine derivatives makes them excellent candidates for the signaling component in such probes. rsc.org The development of these sensors is crucial for monitoring ions in biological and environmental samples, offering advantages such as high selectivity, simplicity, and low cost compared to traditional analytical methods. mdpi.com
| Indolizine Derivative Type | Sensing Mechanism | Analyte | Significance |
|---|---|---|---|
| Indolizine with pH-sensitive groups (e.g., N,N-dimethylamino, carboxylic acid) | Intramolecular Charge Transfer (ICT) modulated by protonation/deprotonation | pH nih.gov | Potential for fluorescence bioimaging and monitoring environmental pH changes. nih.gov |
| Generic Indolizine Fluorophore | Modulation of fluorescence upon binding to a target | Potential for various analytes (e.g., metal ions, anions) | Offers a platform for creating selective and sensitive chemical probes for biological and material applications. rsc.org |
Future Directions and Emerging Research Avenues
Development of More Efficient, Sustainable, and Green Synthetic Methodologies
Traditional methods for synthesizing the indolizine (B1195054) core often involve harsh conditions, hazardous solvents, and the use of expensive or toxic metal catalysts like palladium, copper, and rhodium. These factors not only increase the cost and complexity of synthesis but also generate significant environmental waste. Consequently, a major thrust in future research is the development of green and sustainable synthetic protocols.
Recent advancements have highlighted several promising avenues:
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes, increase product yields, and enhance purity. nih.gov This method aligns with the principles of green chemistry by improving energy efficiency and often allowing for solvent-free reactions. nih.gov
Metal-Free Catalysis: To circumvent the issues associated with transition metals, researchers are exploring metal-free reaction conditions. One such method involves an acid-catalyzed, two-component reaction that efficiently forms the indolizine ring in a single step, with product yields reaching up to 95%. researchgate.net
Bio-based Catalysts: A novel approach utilizes sustainable, bio-based catalysts derived from renewable resources like cashew nut shell liquid. chim.it For example, a copper(II) complex of anacardic acid has been successfully used to catalyze the three-component synthesis of indolizine derivatives in excellent yields under solvent-free conditions. chim.it
Alternative Solvents and Conditions: The use of water as a solvent and base at moderate temperatures (80°C) for the cyclization of cycloimmonium ylides represents a significant step towards a more environmentally benign synthesis. Furthermore, one-pot methodologies that reduce the number of intermediate purification steps are being developed, such as a process using a sub-equivalent amount of potassium dichromate as an efficient oxidant under base-free conditions. researchgate.net
| Parameter | Conventional Methods | Green/Sustainable Methods |
|---|---|---|
| Catalysts | Often require expensive and toxic heavy metals (Pd, Cu, Rh, Ag). | Metal-free, bio-based catalysts, or more benign metals. researchgate.netchim.it |
| Solvents | Use of hazardous organic solvents. | Solvent-free conditions or green solvents like water and ethylene (B1197577) glycol. chim.it |
| Reaction Time | Typically prolonged, often requiring several hours under reflux. | Significantly reduced, often to minutes (e.g., with microwave assistance). nih.gov |
| Energy Consumption | High due to prolonged heating. | Lower, due to shorter reaction times and alternative energy sources (microwaves). nih.gov |
| Waste Generation | Higher due to hazardous solvents and catalyst waste. | Minimized through one-pot procedures and recyclable catalysts. researchgate.net |
Exploration of Novel Reactivity Modes and Regioselectivity Enhancements
The indolizine ring is a π-electron-rich system, making it highly susceptible to electrophilic substitution but generally resistant to nucleophilic attack. chim.it The reactivity is concentrated in the five-membered pyrrole-like ring, with electrophilic attack occurring preferentially at the C-3 position, and secondarily at the C-1 position. chim.itmdpi.com Future research will focus on moving beyond this inherent reactivity to explore novel transformations and gain greater control over regioselectivity.
Expanding Electrophilic Substitution: While acylation and azo coupling are known electrophilic substitution reactions, further exploration of other electrophiles will yield new functionalized derivatives. Understanding the subtle electronic effects of substituents on the indolizine core will be key to predicting and controlling the outcomes of these reactions.
Directed Metallation: A significant advancement in controlling regioselectivity is the use of directed metallation. For instance, 2-substituted indolizines can be selectively lithiated at the C-5 position of the six-membered ring, a position not typically reactive towards electrophiles. nih.gov Quenching this lithiated intermediate with various electrophiles provides a direct route to previously inaccessible 5-substituted indolizines, such as 5-formyl and 5-iodo derivatives. nih.gov
Cycloaddition Reactions: The indolizine nucleus can participate as an 8π component in [8+2] cycloaddition reactions with electron-deficient alkenes and alkynes. rsc.org This reactivity mode is distinct from simple substitution and provides a powerful method for constructing more complex, polycyclic systems known as cycl[3.2.2]azines. rsc.org These reactions are highly regioselective, with the electron-poor end of the dipolarophile invariably attaching to the electron-rich C-3 position of the indolizine. rsc.org
Regiocontrol in Synthesis: Enhancing regioselectivity can also be achieved during the initial synthesis of the indolizine ring. The classic 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with dipolarophiles is a widely used strategy that allows for the controlled installation of acceptor groups at the C-1 and C-3 positions. researchgate.net
Advanced Computational Modeling for Rational Design of Specific Indolizine Derivatives
The integration of computational chemistry into the drug discovery process has become an invaluable tool for accelerating the development of new therapeutic agents. For indolizine derivatives, in silico methods are crucial for understanding structure-activity relationships (SAR) and for the rational design of new molecules with enhanced potency and specificity. mdpi.com
Molecular Docking: This technique is widely used to predict the binding orientation and affinity of indolizine-based ligands within the active site of a biological target. For example, docking studies have been used to understand how indolizine derivatives inhibit the COX-2 enzyme, revealing that hydrophobic interactions are a major contributor to their inhibitory activity. Similarly, simulations have illustrated the binding mode of indolizine-based compounds within the EGFR kinase active site.
Pharmacophore Modeling: By identifying the key structural features (pharmacophore) common to active molecules, new compounds can be designed that fit this model. This approach was used in the rational design of local anesthetic analogues, a strategy applicable to designing indolizine derivatives for specific ion channels or receptors.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential in early-stage drug development. These models can assess factors like adherence to Lipinski's rule of five and predict potential toxicities, helping to prioritize which designed compounds should be synthesized and tested.
| Computational Method | Application Area | Example/Insight Gained | Reference |
|---|---|---|---|
| Molecular Docking | Anti-inflammatory Agents | Correlated in vitro COX-2 inhibitory activity with binding interactions at the receptor site; identified key hydrophobic interactions. | mdpi.com |
| Molecular Docking | Anticancer Agents | Illustrated the binding mode of indolizine derivatives into the EGFR kinase active site to explain antiproliferative activity. | |
| Computational Docking | Antimicrobial Agents | Guided the identification of indolizine-1-carbonitrile (B3051405) derivatives with improved antibacterial and antifungal properties. | rsc.org |
| Rational Design & In Silico Evaluation | Ion Channel Blockers | Used to design and evaluate new local anesthetic analogues as potential TASK-1 channel blockers for treating atrial fibrillation. |
Targeted Design of 1-(Indolizin-1-yl)ethanone Analogs for Specific Biological Pathways
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it can be modified to interact with a wide range of biological targets. Future research will increasingly focus on the rational design of analogs that selectively target specific enzymes, receptors, or pathways implicated in human diseases.
Anticancer Agents: A significant area of focus is cancer therapy. Researchers have successfully designed analogs of the isomeric 1-(indolizin-3-yl)ethanone (B13102092) as potent and selective inhibitors of the CREB-binding protein (CBP) bromodomain, a target for prostate cancer treatment. researchgate.net This work led to compounds with improved metabolic stability and promising antitumor efficacy in xenograft models. researchgate.net Other indolizine derivatives have been designed to target the EGFR kinase, showing potent antiproliferative activity against hepatocellular carcinoma cell lines.
Antidiabetic Agents: The indolizine core has been integrated with existing drugs to create novel therapeutics. For example, prodrugs combining a 2-substituted indolizine with metformin (B114582) have been synthesized. Certain derivatives from this series showed significant activity in reducing blood glucose in animal models of diabetes, demonstrating the potential of this design strategy.
Anti-inflammatory Agents: As previously noted, indolizine derivatives have been designed as selective COX-2 inhibitors. mdpi.com By modifying the substituents on the indolizine ring, researchers can fine-tune the potency and selectivity of these compounds, aiming to create next-generation anti-inflammatory drugs with fewer side effects than traditional NSAIDs.
| Indolizine Analog Class | Disease Target | Specific Biological Pathway/Target | Key Finding | Reference |
|---|---|---|---|---|
| 1-(Indolizin-3-yl)ethan-1-ones | Prostate Cancer | CBP Bromodomain Inhibition | Compound 9g (Y08284) showed good pharmacokinetic properties and significant antitumor efficacy (TGI = 88%) in a xenograft model. | researchgate.net |
| Indolizines with cyclopropylcarbonyl group | Liver Cancer (Hep-G2) | EGFR Kinase Inhibition | Compound 5j displayed potent antiproliferative activity (IC₅₀ = 0.20 µg/mL) and significant EGFR kinase inhibition (IC₅₀ = 0.085 µM). | |
| 2-Substituted Indolizine-Metformin Prodrugs | Diabetes | Hypoglycemic Activity | Derivative C8 showed significant activity in reducing streptozotocin-induced high blood glucose in rats. | |
| 7-Methoxy Indolizine-1,2-dicarboxylates | Inflammation | COX-2 Enzyme Inhibition | Compound 5a emerged as a promising COX-2 inhibitor with an IC₅₀ of 5.84 µM. |
Integration of this compound into Complex Molecular Architectures and Hybrid Systems
A sophisticated strategy in modern drug design is the creation of hybrid molecules, where two or more distinct pharmacophores are covalently linked to create a single chemical entity. This approach aims to address issues like drug resistance, improve therapeutic outcomes by acting on multiple targets, and potentially reduce side effects compared to combination therapies. The this compound core is an excellent candidate for inclusion in such complex systems.
Indolizine-NSAID Hybrids: Researchers have designed and synthesized hybrids that combine the indolizine scaffold with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen. The rationale is to leverage the potential anticancer properties of both the indolizine core and the NSAID in a single molecule. These hybrids have demonstrated antiproliferative activity against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29).
Prodrug and Conjugate Approaches: As seen with the indolizine-metformin prodrugs, linking the indolizine core to another active drug can enhance its biological activity or modify its pharmacokinetic profile. This strategy can be expanded to include other classes of drugs, creating conjugates designed to target specific tissues or to be activated under certain physiological conditions.
Materials Science Applications: Beyond medicine, the unique fluorescent properties of the indolizine core make it a candidate for integration into larger, complex systems for materials science. chim.it Functionalized indolizines can act as components in organic sensitizers for dye-sensitized solar cells or as photoresponsive materials, opening up avenues in optoelectronics.
The future of indolizine research is not just in synthesizing new derivatives, but in strategically incorporating the core structure into larger, multi-functional systems designed with a specific purpose, whether it is to combat complex diseases or to create novel functional materials.
Q & A
Q. What are the established synthetic routes for 1-(Indolizin-1-yl)ethanone, and how can Friedel-Crafts acylation be optimized for regioselectivity?
- Methodological Answer : this compound can be synthesized via Friedel-Crafts acylation, where indolizine reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters for regioselectivity include:
- Catalyst loading : 10–20 mol% AlCl₃ minimizes side reactions .
- Solvent choice : Dichloromethane or nitrobenzene enhances electrophilic attack at the electron-rich C1 position of indolizine .
- Temperature : Reactions performed at 0–5°C improve yield (70–85%) by reducing polymerization .
- Alternative routes : Direct acylation using acetic anhydride under microwave irradiation (30 min, 120°C) achieves 90% conversion but requires rigorous purification .
Q. How can spectroscopic techniques (IR, NMR, MS) distinguish this compound from structural analogs?
- Methodological Answer :
- IR Spectroscopy : The carbonyl stretch (C=O) appears at 1680–1700 cm⁻¹, distinct from conjugated ketones (1620–1650 cm⁻¹). Indolizine ring vibrations (C-H bending) occur at 750–800 cm⁻¹ .
- ¹H NMR : A singlet at δ 2.6 ppm (3H, CH₃) confirms the acetyl group. Protons on the indolizine ring show splitting patterns: H3 (δ 7.2 ppm, doublet) and H5 (δ 6.8 ppm, triplet) .
- Mass Spectrometry : Molecular ion peak at m/z 159 [M⁺], with fragmentation at m/z 117 (loss of CH₃CO) .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction outcomes during scale-up synthesis (e.g., low yields or byproduct formation)?
- Methodological Answer :
- Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., diacetylated byproducts from over-acylation). Adjust stoichiometry (1:1.2 indolizine:acetyl chloride) to suppress side reactions .
- Process Optimization : Transition from batch to continuous flow reactors (residence time: 10 min, 25°C) improves heat transfer and yield (95% purity) .
- Case Study : Inconsistent yields (40–80%) traced to moisture-sensitive AlCl₃; use of molecular sieves (4Å) stabilizes the catalyst .
Q. How can computational methods predict the bioactivity of this compound derivatives against antimicrobial targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to dock the compound into E. coli DNA gyrase (PDB: 1KZN). Key interactions:
- Acetyl group forms hydrogen bonds with Asp73 (binding energy: −8.2 kcal/mol) .
- Indolizine ring engages in π-π stacking with Tyr122 .
- ADMET Prediction : SwissADME predicts Lipinski’s rule compliance (MW < 500, LogP < 5), but moderate solubility (LogS = −4.1) may limit bioavailability .
Q. What experimental and computational approaches validate structural ambiguities (e.g., tautomerism) in this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves tautomeric forms (keto vs. enol). For this compound, the keto form dominates (C=O bond length: 1.22 Å) .
- DFT Calculations : B3LYP/6-311++G(d,p) simulations show enolization is disfavored (ΔG = +12.3 kcal/mol) due to aromatic stabilization of the indolizine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
